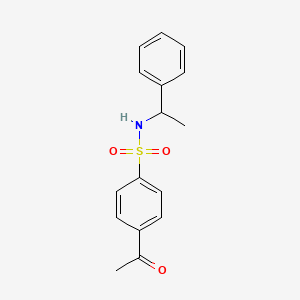

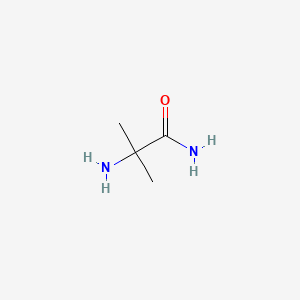

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

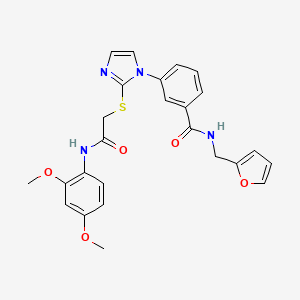

The compound “Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of similar compounds involves a reaction between substituted aldehyde, ethyl acetoacetate, and urea in ethanol, treated with concentrated hydrochloric acid and heated to reflux . The reaction mixture is then cooled to room temperature, and the obtained solid is filtered, washed with cold water, and dried under vacuum to afford the intermediate compound .Molecular Structure Analysis

The molecular structure of similar compounds is characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The dihydropyrimidine ring adopts a screw-boat conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are multicomponent reactions, such as the Biginelli reaction . This reaction is used to synthesize dihydropyrimidinone (DHPM) derivatives in a one-step reaction from three components—an aldehyde, a carbonyl compound possessing the acidic C-H moiety, and urea or its derivatives—under acidic reaction conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically characterized by FTIR, HRESIMS, 1D and 2D NMR .Wissenschaftliche Forschungsanwendungen

Crystal Structure and Molecular Interactions

The crystal structure of ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate reveals interesting molecular interactions. According to a study, the compound forms a three-dimensional network structure through weak hydrogen bonds and π–π interactions, suggesting its potential utility in material science for designing molecular frameworks (Filali Baba et al., 2019).

Chemical Synthesis and Rearrangement

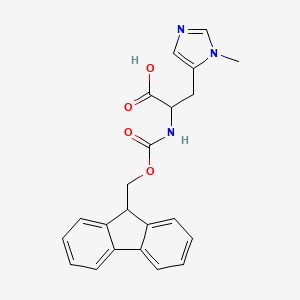

In the realm of organic synthesis, this compound serves as a precursor in the Beckmann or Schmidt rearrangement processes. One study demonstrated its conversion into various benzazepine and hydrocarbostyril derivatives, illustrating its versatility in synthetic organic chemistry (Vogel, Troxler, & Lindenmann, 1969).

Antimicrobial Activity

A notable application of derivatives of this compound is in the development of potential antimicrobial agents. Research has synthesized new quinazolines showing significant antibacterial and antifungal activities, positioning this compound as a valuable starting material in medicinal chemistry (Desai, Shihora, & Moradia, 2007).

Neurological Research

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate and its derivatives have also been explored for their effects on the central nervous system. A study reported the synthesis of compounds causing loss of motor control in mice, highlighting its potential for neurological research (Hung, Janowski, & Prager, 1985).

Catalysis and Asymmetric Synthesis

The compound has been used in catalysis, particularly in the Biginelli reaction. It has been reported that chiral catalysts derived from this compound can enhance enantiomeric excess in the synthesis of tetrahydropyrimidines, demonstrating its application in asymmetric synthesis (Titova et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-oxo-2-phenyl-1,3-dihydroquinazoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-2-22-16(21)17(12-8-4-3-5-9-12)18-14-11-7-6-10-13(14)15(20)19-17/h3-11,18H,2H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLWMXPHIGTZMMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(NC2=CC=CC=C2C(=O)N1)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-2-phenyl-1,2,3,4-tetrahydroquinazoline-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2608974.png)

![N-[2-methyl-4-[3-methyl-4-[(4-morpholin-4-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2608978.png)

![4-(dimethylsulfamoyl)-N-(1-ethyl-2-oxo-6-benzo[cd]indolyl)benzamide](/img/structure/B2608980.png)

![5-chloro-2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2608981.png)

![2-[2-(2-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one](/img/structure/B2608988.png)

![methyl 2-(2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2608992.png)